(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone
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Overview
Description
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone: is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of Functional Groups: Subsequent steps involve the introduction of the dimethyl, dioxa, and azaspiro groups. This is often done through a series of substitution and addition reactions.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the 3-methoxyphenyl group to the spirocyclic core. This can be achieved through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and reactivity.
Mechanism of Action
The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The spirocyclic core may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane): Lacks the methoxyphenyl group, resulting in different chemical properties.
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(phenyl)methanone): Similar structure but without the methoxy group, affecting its reactivity and interactions.
Uniqueness
The presence of the methoxyphenyl group in (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone imparts unique chemical properties, such as enhanced solubility and specific reactivity patterns. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)20-10-16(11-21-15)8-17(9-16)14(18)12-5-4-6-13(7-12)19-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWRMIHTCAFQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)OC)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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